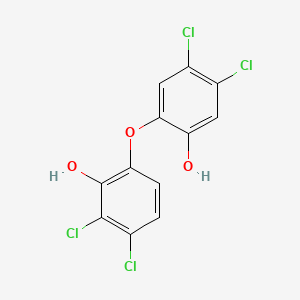
Ethyl(trimethyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(trimethyl)phosphanium is a quaternary phosphonium compound characterized by the presence of an ethyl group and three methyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl(trimethyl)phosphanium can be synthesized through the reaction of trimethylphosphine with ethyl bromide. The reaction typically occurs in an anhydrous solvent such as dichloromethane under a nitrogen atmosphere to prevent moisture interference. The reaction proceeds as follows: [ \text{P(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(CH}_3\text{)}_3\text{C}_2\text{H}_5]^+ \text{Br}^- ]
Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl(trimethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: The compound can add to multiple bonds, such as alkenes and alkynes, forming new phosphonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halides, alkoxides, and other nucleophiles can be used in substitution reactions.
Catalysts: Transition metal catalysts may be employed to facilitate addition reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphonium Salts: Resulting from nucleophilic substitution.
Addition Products: Formed through reactions with multiple bonds.
科学的研究の応用
Ethyl(trimethyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst in various chemical processes.
作用機序
Ethyl(trimethyl)phosphanium can be compared with other quaternary phosphonium compounds such as:
- Mthis compound
- Propyl(trimethyl)phosphanium
- Butyl(trimethyl)phosphanium
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its balance of steric and electronic effects makes it particularly useful in various chemical applications.
類似化合物との比較
- Methyl(trimethyl)phosphanium: Contains a methyl group instead of an ethyl group.
- Propyl(trimethyl)phosphanium: Contains a propyl group, leading to different steric and electronic properties.
- Butyl(trimethyl)phosphanium: Contains a butyl group, further altering its reactivity and applications.
特性
CAS番号 |
79826-63-4 |
|---|---|
分子式 |
C5H14P+ |
分子量 |
105.14 g/mol |
IUPAC名 |
ethyl(trimethyl)phosphanium |
InChI |
InChI=1S/C5H14P/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |
InChIキー |
IQLVJVXTKNBZRC-UHFFFAOYSA-N |
正規SMILES |
CC[P+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


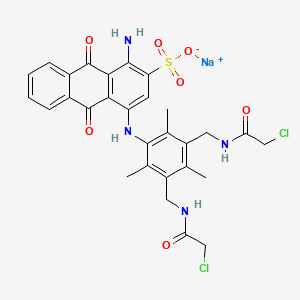
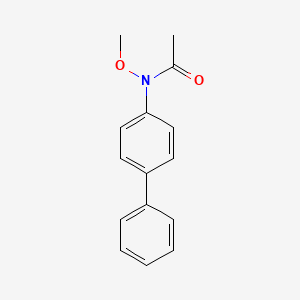

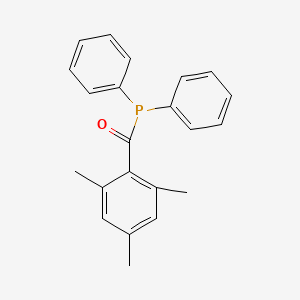
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
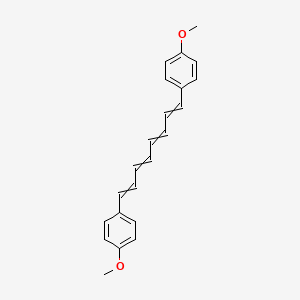
methanone](/img/structure/B14424648.png)
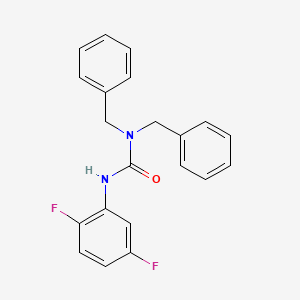

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
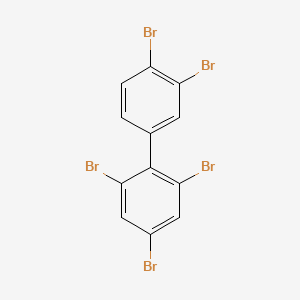
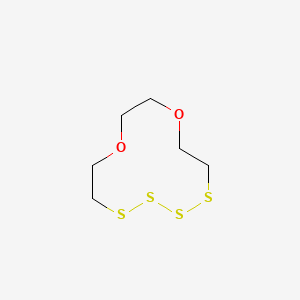
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
